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molecular formula C7H7ClN2O3 B493926 2-(Chloromethyl)-3-methyl-4-nitropyridine 1-oxide

2-(Chloromethyl)-3-methyl-4-nitropyridine 1-oxide

Cat. No. B493926
M. Wt: 202.59g/mol
InChI Key: WTUOROFNVRAWHM-UHFFFAOYSA-N
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Patent
US04766133

Procedure details

300 ml of concentrated sulphuric acid are added slowly while cooling with dry ice to 230 ml of concentrated nitric acid (68%; d=1.41), whereby the temperature of the mixture does not exceed 5°. A solution of 38.7 g (0.25 mol) of 2-chloromethyl-3-methylpyridine 1-oxide is added thereto and the mixture is stirred at 80° for 2 hours. The reaction mixture is poured on to a mixture of ice and methylene chloride, the aqueous phase is washed several times with methylene chloride and the methylene chloride solution is extracted with 10% sodium bicarbonate solution. The organic phase is dried with sodium sulphate and concentrated. The residue is recrystallized from ethyl acetate, there being obtained 2-chloromethyl-3-methyl-4-nitropyridine 1-oxide. The product exhibits a melting point of 126°-129°.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Two
Name
2-chloromethyl-3-methylpyridine 1-oxide
Quantity
38.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C(=O)=O.[N+:9]([O-:12])(O)=[O:10].[Cl:13][CH2:14][C:15]1[C:20]([CH3:21])=[CH:19][CH:18]=[CH:17][N+:16]=1[O-:22]>C(Cl)Cl>[Cl:13][CH2:14][C:15]1[C:20]([CH3:21])=[C:19]([N+:9]([O-:12])=[O:10])[CH:18]=[CH:17][N+:16]=1[O-:22]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
230 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
2-chloromethyl-3-methylpyridine 1-oxide
Quantity
38.7 g
Type
reactant
Smiles
ClCC1=[N+](C=CC=C1C)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 5°
WASH
Type
WASH
Details
the aqueous phase is washed several times with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the methylene chloride solution is extracted with 10% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethyl acetate, there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1=[N+](C=CC(=C1C)[N+](=O)[O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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